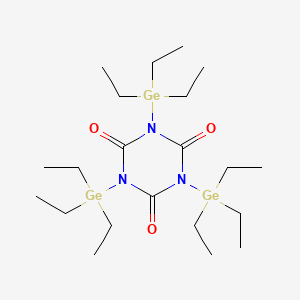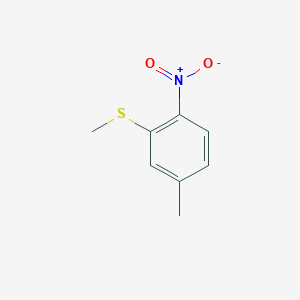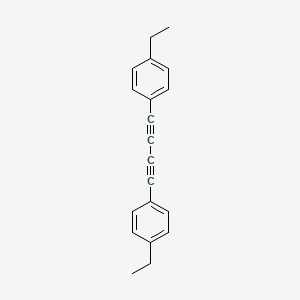
Benzene, 1,1'-(1,3-butadiyne-1,4-diyl)bis[4-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-ethyl-] is an organic compound with the molecular formula C16H10. It is also known by other names such as diphenylbutadiyne and diphenyldiacetylene . This compound is characterized by the presence of two benzene rings connected by a butadiyne linkage, making it a member of the arylacetylene family .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-ethyl-] can be achieved through various methods. One common method involves the dehydrohalogenation of 1,4-dichloro-2-butyne using potassium hydroxide in an alcoholic medium at approximately 70°C . Another method includes the Hay coupling of (trimethylsilyl)acetylene . These methods typically require specific reaction conditions and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of palladium-catalyzed reactions is common in industrial settings due to their efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-ethyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of the butadiyne linkage and the benzene rings.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenating agents or nucleophiles under specific conditions to achieve the desired products .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alkanes .
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-ethyl-] has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential interactions with biological molecules and its effects on cellular processes . In medicine, it is explored for its potential therapeutic properties, including its role as a precursor for drug development . In industry, it is used in the production of advanced materials and as a component in various chemical processes .
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-ethyl-] involves its interaction with molecular targets and pathways within cells . The butadiyne linkage allows for unique electronic properties, which can influence its reactivity and interactions with other molecules . These interactions can lead to various biological effects, depending on the specific pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-ethyl-] include diphenylacetylene, diphenyldiacetylene, and 1,4-diphenyl-1,3-butadiyne . These compounds share structural similarities but differ in their specific linkages and substituents.
Uniqueness: What sets Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis[4-ethyl-] apart is its unique butadiyne linkage, which imparts distinct electronic and chemical properties . This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
35672-48-1 |
|---|---|
Molekularformel |
C20H18 |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
1-ethyl-4-[4-(4-ethylphenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C20H18/c1-3-17-9-13-19(14-10-17)7-5-6-8-20-15-11-18(4-2)12-16-20/h9-16H,3-4H2,1-2H3 |
InChI-Schlüssel |
YZJIXESJJUPTHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C#CC#CC2=CC=C(C=C2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


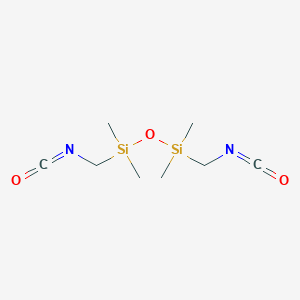
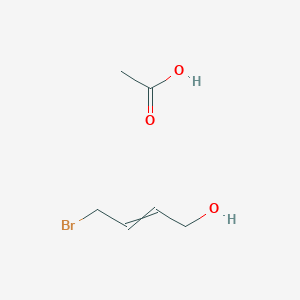
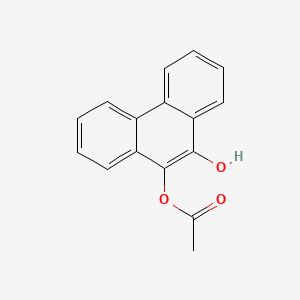
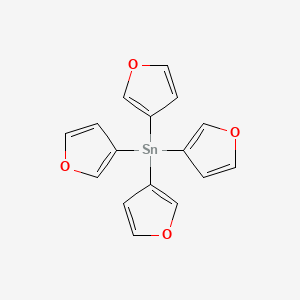
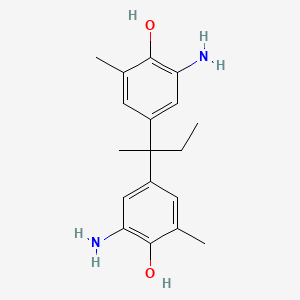
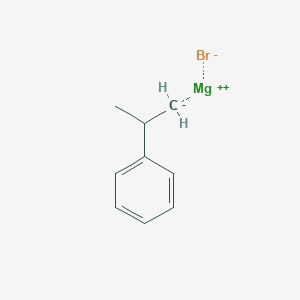

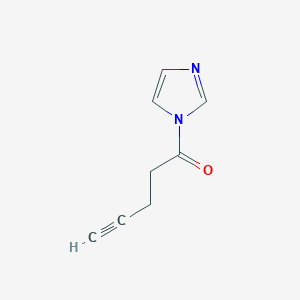
![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)
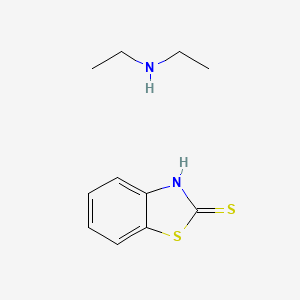
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)
